molecular formula C17H17N3O5 B11562801 2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11562801
M. Wt: 343.33 g/mol
InChI Key: DEMLDWOGOGMFBN-GIJQJNRQSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a phenoxy group, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is then converted to 2-(3,4-dimethylphenoxy)acetohydrazide by reacting with hydrazine hydrate. The final step involves the condensation of 2-(3,4-dimethylphenoxy)acetohydrazide with 2-hydroxy-3-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic and hydrazide groups can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the phenolic group could produce a quinone derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)acetohydrazide: Similar in structure but lacks the nitrophenyl group.

    2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: Contains a pyrimidine ring instead of the hydrazide moiety.

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the phenoxy and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17N3O5/c1-11-6-7-14(8-12(11)2)25-10-16(21)19-18-9-13-4-3-5-15(17(13)22)20(23)24/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+

InChI Key

DEMLDWOGOGMFBN-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O)C

Origin of Product

United States

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